molecular formula C21H20N2O7 B1373841 Anhydro-6-demethyltetracycline CAS No. 4496-85-9

Anhydro-6-demethyltetracycline

Cat. No. B1373841
CAS RN: 4496-85-9
M. Wt: 412.4 g/mol
InChI Key: MKMODNONNZFRNH-QYAMTVPHSA-N
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Description

Anhydro-6-demethyltetracycline is a derivative of tetracycline antibiotics . Tetracyclines are a group of broad-spectrum antibiotic compounds that have a common basic structure and are either isolated directly from several species of Streptomyces bacteria or produced semi-synthetically from those isolated compounds . The simplest tetracycline with measurable antibacterial activity is 6-deoxy-6-demethyltetracycline .


Synthesis Analysis

Tetracyclines have become preferred targets for natural product synthesis . On an industrial scale, they became readily available by fermentation and partial synthesis . A remarkable milestone was set by Andrew Myers in 2005 with the convergent total synthesis of (−)-doxycycline, as well as numerous azatetracyclines and pentacyclines .


Molecular Structure Analysis

Tetracycline molecules comprise a linear fused tetracyclic nucleus (rings designated A, B, C, and D) to which a variety of functional groups are attached . They differ from each other by the presence of chloro, methyl, and hydroxyl groups .


Chemical Reactions Analysis

Tetracyclines have been targeted for natural product synthesis since their structure elucidation in the 1950s . The first part of Woodward’s total synthesis of 6-demethyl-6-dehydroxytetracycline involved saponification and decarboxylation, followed by a reaction with glyoxylic acid t-butylester with catalytic amounts of magnesium methanolate .

Scientific Research Applications

Automated Chemical Assay Method

An automated chemical assay method for the determination of 6-demethylchlortetracycline was developed, which also produces small amounts of 6-demethyltetracycline. This method is based on the different rates of conversion of these compounds to their anhydro forms, involving a decrease in absorbancy at specific wavelengths, automated using an AutoAnalyzer system and Beckman Model “B” spectrophotometers (Kelly & Wilson, 1965).

Determination in 6-demethylchlortetracycline HCl

A study on the determination of 6-demethyltetracycline HCl in 6-demethylchlortetracycline HCl using nitric acid to form a stable colored derivative for measurement was conducted. This method differentiated 6-demethyltetracycline from 6-demethylchlortetracycline under similar conditions, with direct measurement or extraction possibilities (Chiccarelli, 1968).

Tetracycline and tRNA Competition in Ribosomes

Fluorescence anisotropy studies indicated that 6-demethylchlortetracycline binds to the ribosome of E. coli, competing with tRNA at both P and A sites. This provided a quantitative assessment of the interaction of this antibiotic with the ribosomal A site and demonstrated an interaction with the P site as well (Epe, Woolley, & Hornig, 1987).

Gene Identification in Chlortetracycline Biosynthesis

Research identified and cloned a gene essential for the biosynthesis of 6-demethyltetracycline in Streptomyces aureofaciens, highlighting its role in the final step of chlortetracycline biosynthesis. The gene, tchA, encodes a protein with a similarity to FbiB, involved in the modification of a cofactor in Mycobacterium bovis (Nakano et al., 2004).

Ribosomal Binding Studies

The binding of demeclocycline (6-demethylchlortetracycline) to ribosomes and ribosomal subunits from Escherichia coli was investigated using fluorescence anisotropy, revealing a strong, specific interaction with 70S and 30S particles but not with 50S subunits (Epe & Woolley, 1984).

Biosynthetic Gene Cluster Overexpression

A study focused on cloning and integrated overexpression of the 6-demethylchlortetracycline biosynthetic gene cluster in Streptomyces aureofaciens. This approach resulted in a significant increase in the production of 6-demethylchlortetracycline, showcasing its application in enhancing antibiotic production (Wu, Huang, Min, & Hu, 2017).

properties

IUPAC Name

(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-6,10,15,24-25,28,30H,7H2,1-2H3,(H2,22,29)/t10-,15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMODNONNZFRNH-QYAMTVPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873774
Record name Anhydro-6-demethyltetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhydro-6-demethyltetracycline

CAS RN

4496-85-9
Record name Anhydrotetracycline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anhydro-6-demethyltetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JRD McCormick, PA Miller, S Johnson… - Journal of the …, 1962 - ACS Publications
… h 5a,6Anhydro-6-demethyltetracycline was prepared by the method used by Webb and co-workers (see footnote k) in thepreparation of 5a,6-anhydro-7-chloro-6-demethyltetracycline. * …
Number of citations: 34 pubs.acs.org
JJ Hlavka, P Bitha, JH Boothe - Journal of the American Chemical …, 1968 - ACS Publications
… 5a,6-Anhydro-6-demethyltetracycline Methyl Betaine (12). A solution of 4.7 g of 5a,6-anhydro-6-demethyltetracycline (free base) and 14 ml of methyl iodide was refluxed for 26 hr under …
Number of citations: 5 pubs.acs.org
A Schönberg - 2012 - books.google.com
(Abridged and translated) Organic photochemistry may be divided into three parts: theory which is the province of the physical chemist; instrumentation which requires the skill of both …
Number of citations: 294 books.google.com
A Schönberg, A Schönberg - 1968 - Springer
… Partition column chromatography, the details of which should be taken from the original paper, gave 10% of anhydro-6-demethyltetracycline (49) and 90% of 48. …
Number of citations: 0 link.springer.com

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